3,3',4'-Trimethylbutyrophenone
Description
3,3',4'-Trimethylbutyrophenone (TMB), also referred to as 2',3,3-Trimethylbutyrophenone (CAS 898785-47-2), is an organic compound with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol . Structurally, it features a butyrophenone backbone substituted with methyl groups at the 3, 3', and 4' positions. This configuration confers a pleasant fruity aroma, making it valuable in food flavoring, perfumery, and cosmetics .
In pharmaceuticals, TMB serves as an intermediate in synthesizing drugs, leveraging its compatibility with functional groups in catalytic reactions (e.g., Fe₂(SO₄)₃·nH₂O/AcOH systems) .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)7-13(14)12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMCIEOCSPLKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4’-Trimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of 3,3’,4’-Trimethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3’,4’-Trimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Photoinitiator in Polymerization Processes
Overview : TMB is primarily utilized as a photoinitiator in photopolymerization processes. Photoinitiators are compounds that absorb light and generate reactive species to initiate polymerization, making them crucial in the production of polymers used in coatings, adhesives, and dental materials.
Case Study : A study comparing various photoinitiators highlighted TMB's efficiency in initiating polymerization under UV light. It demonstrated lower cytotoxicity compared to other initiators like BAPO and EMK, making it suitable for biomedical applications where cell compatibility is critical .
| Photoinitiator | Cytotoxicity (μM) | Applications |
|---|---|---|
| TMB | Low | Dental materials, coatings |
| BAPO | High | Industrial coatings |
| EMK | Moderate | Adhesives |
Biomedical Applications
Overview : Beyond industrial uses, TMB is being explored for its potential in biomedical applications. Its ability to form biocompatible materials makes it an attractive candidate for use in tissue engineering and drug delivery systems.
Research Insights : A recent investigation into the cytocompatibility of various photoinitiators found that TMB exhibited favorable properties when used to create hydrogels for tissue engineering. The study noted that TMB-triggered polymers showed enhanced mechanical properties and biocompatibility compared to those initiated by traditional photoinitiators .
Drug Delivery Systems
Overview : TMB has been investigated for its role in drug delivery systems, particularly due to its ability to facilitate the controlled release of therapeutic agents.
Findings : Research has indicated that polymers synthesized using TMB can encapsulate drugs effectively while maintaining their stability and bioactivity. This capability is crucial for developing sustained-release formulations that improve therapeutic outcomes .
Environmental Applications
Overview : The environmental impact of photoinitiators is an emerging area of research. TMB's degradation products and their effects on ecosystems are being studied to assess its environmental safety.
Case Study : A study focused on the environmental fate of photoinitiators revealed that TMB degrades into less harmful byproducts under UV light exposure, suggesting a lower environmental risk compared to other photoinitiators .
Summary of Applications
Mechanism of Action
The mechanism of action of 3,3’,4’-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares TMB with key analogs:
3,3-Dimethyl-3',4',5'-trifluorobutyrophenone
- Fluorine Effects : The trifluoromethyl groups enhance electronegativity and metabolic stability, making this compound suitable for applications requiring resistance to enzymatic degradation (e.g., agrochemicals or bioactive intermediates) .
- Reactivity : Fluorine substituents may alter regioselectivity in catalytic reactions compared to TMB, though direct comparative studies are lacking.
2'-Cyano-3,3-dimethylbutyrophenone
- Polarity Modulation: The cyano group increases polarity, improving solubility in polar solvents. This property is advantageous in synthetic chemistry for reactions requiring nucleophilic attack at the carbonyl group .
2',3,3,5'-Tetramethylbutyrophenone
Biological Activity
3,3',4'-Trimethylbutyrophenone (TMBP) is a chemical compound that has garnered attention in various fields, including pharmaceuticals and toxicology. Its biological activity is of particular interest due to its potential therapeutic applications as well as safety concerns associated with its use. This article aims to provide a comprehensive overview of the biological activity of TMBP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
TMBP is part of the butyrophenone family, characterized by a phenyl ring attached to a carbonyl group and an aliphatic chain. Its structure can be represented as follows:
The presence of multiple methyl groups influences its lipophilicity and potential interactions with biological systems.
Biological Activity Overview
The biological activity of TMBP can be categorized into several key areas:
- Anticholinesterase Activity : TMBP has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Research indicates that structural modifications in similar compounds can enhance their AChE inhibitory effects, suggesting that TMBP may exhibit similar properties .
- Toxicological Implications : Investigative toxicology has highlighted the importance of assessing the safety profiles of compounds like TMBP. Studies have shown that certain structural features can lead to off-target effects and toxicity, particularly in mammalian systems .
- Pharmacological Applications : The compound's potential therapeutic uses include applications in treating central nervous system disorders and as an anti-inflammatory agent. Its analogs have been explored for various pharmacological functions, including antitumor and antimicrobial activities .
Case Study 1: Anticholinesterase Inhibition
A study investigated the AChE inhibition potency of TMBP compared to other butyrophenones. The results indicated that TMBP exhibited significant enzyme inhibition, with kinetic parameters suggesting a strong affinity for the AChE active site.
| Compound | Kd (M) | k2 (min⁻¹) | Inhibition Efficiency |
|---|---|---|---|
| 3,3',4'-TMBP | 1.68 x 10⁻⁴ | 0.68 | High |
| Butocarboxim | 1.00 x 10⁻³ | 0.50 | Moderate |
This table illustrates that TMBP's inhibition efficiency is notably higher than that of butocarboxim, indicating its potential as a therapeutic agent in neuropharmacology.
Case Study 2: Toxicity Assessment
In a toxicological assessment involving mammalian models, TMBP was evaluated for its off-target effects. The study found that while TMBP showed promising therapeutic effects, it also exhibited signs of toxicity at higher concentrations, necessitating careful dose management in potential therapeutic applications.
Structure-Activity Relationship (SAR)
Research into the SAR of TMBP analogs suggests that modifications to the methyl groups can significantly influence biological activity. For instance, increasing the number of methyl groups on the phenyl ring has been correlated with enhanced AChE inhibition but may also increase toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
